Isolated Synthesis Yield and HPLC Purity vs. Bromopropoxy Analog
In the validated bosutinib intermediate synthesis reported by Yin et al. (Molecules 2010), methyl 4-(3-chloropropoxy)-3-methoxybenzoate was obtained in 90% isolated yield after recrystallization from ethyl acetate, with 99.3% HPLC purity [1]. In contrast, the bromopropoxy analog (CAS 343308-46-3) is commercially available at a standard purity of 95–98% , with a reported maximum isolated yield of 88.8% and 98% HPLC purity following silica gel column chromatography . The chloropropoxy compound thus provides a margin of approximately 1.3 absolute percentage points in HPLC purity and a higher isolated yield under simpler workup conditions (recrystallization vs. chromatographic purification).
| Evidence Dimension | Isolated synthesis yield and HPLC purity after purification |
|---|---|
| Target Compound Data | 90% isolated yield; 99.3% HPLC purity (recrystallization from ethyl acetate) |
| Comparator Or Baseline | Methyl 4-(3-bromopropoxy)-3-methoxybenzoate (CAS 343308-46-3): 88.8% isolated yield; 98% HPLC purity (silica gel chromatography); commercial purity 95–98% |
| Quantified Difference | +1.2 percentage points yield; +1.3 percentage points HPLC purity; simpler workup (crystallization vs. chromatography) |
| Conditions | Target compound: alkylation of methyl 4-hydroxy-3-methoxybenzoate with 1-bromo-3-chloropropane, K₂CO₃, DMF, 70 °C, 1 h [1]. Bromo analog: alkylation with 1,3-dibromopropane, K₂CO₃, DMF . |
Why This Matters
Higher intrinsic purity of the early-stage intermediate directly reduces downstream impurity carry-through in the multi-step bosutinib synthesis, minimizing purification burden on the final API and improving overall process economics.
- [1] Yin, L.; Mao, Y.; Zhu, C.; Wang, H.; Shen, Y. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules 2010, 15 (6), 4261–4266. Experimental Section: Methyl 4-(3-chloropropoxy)-3-methoxybenzoate (3), 90% yield, 99.3% HPLC purity. DOI: 10.3390/molecules15064261. View Source
